molecular formula C20H22N4O3S B13388362 Blz 945; blz-945

Blz 945; blz-945

Cat. No.: B13388362
M. Wt: 398.5 g/mol
InChI Key: ADZBMFGQQWPHMJ-UHFFFAOYSA-N
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Description

BLZ945 is a highly selective, brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). This compound has garnered significant attention due to its potential therapeutic applications in oncology and neurodegenerative diseases. By targeting CSF-1R, BLZ945 can modulate the tumor microenvironment and influence the behavior of tumor-associated macrophages, which are often associated with poor prognosis in various cancers .

Preparation Methods

The synthesis of BLZ945 involves several steps, including the formation of key intermediates and the final coupling reactions. While specific synthetic routes and industrial production methods are proprietary and not publicly disclosed, the general approach involves:

    Formation of Intermediates: The synthesis begins with the preparation of key intermediates through a series of chemical reactions, including condensation and cyclization.

    Coupling Reactions: The final step involves coupling the intermediates under specific reaction conditions to form BLZ945.

Chemical Reactions Analysis

BLZ945 undergoes various chemical reactions, including:

    Oxidation: BLZ945 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: BLZ945 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

BLZ945 exerts its effects by selectively inhibiting the activity of CSF-1R, a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia. By blocking CSF-1R signaling, BLZ945 can reduce the recruitment and survival of tumor-associated macrophages, thereby modulating the tumor microenvironment and enhancing the anti-tumor immune response .

Comparison with Similar Compounds

BLZ945 is unique in its high selectivity and brain-penetrant properties compared to other CSF-1R inhibitors. Similar compounds include:

BLZ945 stands out due to its potent inhibition of CSF-1R and its ability to penetrate the blood-brain barrier, making it a promising candidate for treating both cancer and neurodegenerative diseases .

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[[2-[(2-hydroxycyclohexyl)amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)

InChI Key

ADZBMFGQQWPHMJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O

Origin of Product

United States

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